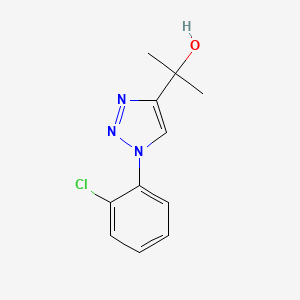

2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol

Description

2-(1-(2-Chlorophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol is a triazole-containing compound featuring a 2-chlorophenyl substituent at the 1-position of the triazole ring and a propan-2-ol group at the 4-position.

Properties

IUPAC Name |

2-[1-(2-chlorophenyl)triazol-4-yl]propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O/c1-11(2,16)10-7-15(14-13-10)9-6-4-3-5-8(9)12/h3-7,16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLSFNGXCWIKEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN(N=N1)C2=CC=CC=C2Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne. In this case, 2-chlorophenyl azide reacts with propargyl alcohol under copper-catalyzed conditions to form the triazole ring.

Hydroxylation: The hydroxyl group is introduced by reacting the triazole intermediate with a suitable hydroxylating agent, such as hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include:

Catalyst Selection: Using efficient catalysts like copper(I) iodide for the cycloaddition reaction.

Solvent Choice: Selecting appropriate solvents such as dimethyl sulfoxide (DMSO) or acetonitrile to enhance reaction rates.

Temperature Control: Maintaining optimal temperatures to prevent side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to form different derivatives, such as converting the triazole ring to a dihydrotriazole using reducing agents like sodium borohydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: Formation of 2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)propan-2-one.

Reduction: Formation of 2-(1-(2-chlorophenyl)-1,2-dihydro-1,2,3-triazol-4-yl)propan-2-ol.

Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex triazole derivatives.

Biology: Investigated for its potential as an antifungal and antibacterial agent due to the triazole ring’s known bioactivity.

Medicine: Explored for its potential use in developing new pharmaceuticals, particularly antifungal drugs.

Industry: Utilized in the production of agrochemicals and as a building block for various chemical syntheses.

Mechanism of Action

The mechanism of action of 2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol involves its interaction with biological targets, primarily through the triazole ring. The triazole ring can bind to enzymes and proteins, inhibiting their activity. For example, in antifungal applications, the compound may inhibit the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

2-(1-(o-Tolyl)-1H-1,2,3-triazol-4-yl)propan-2-ol (1a)

- Structure : Replaces 2-chlorophenyl with o-tolyl (2-methylphenyl).

- Properties : Yield (90%), purity (94%), melting point (120°C) .

- Activity: Evaluated for antitrypanosomal activity but lacks direct potency data.

2-(1-Phenyl-1H-1,2,3-triazol-4-yl)propan-2-ol

- Structure : Phenyl group instead of 2-chlorophenyl.

- Properties : Molecular weight (203.24 g/mol), CAS 856863-40-6, stored as a powder at 4°C .

- Implications : Absence of chlorine reduces electronegativity, which may decrease binding affinity to targets reliant on halogen bonding (e.g., fungal CYP51 enzymes).

2-(1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol

- Structure : 4-Bromophenyl substituent.

Modifications to the Triazole Core

1,2,4-Triazole Derivatives

- Prothioconazole : Contains a 1,2,4-triazole ring and 2-chlorophenyl group.

2-(2-Chloro-4-fluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol

Functional Group Additions

Glycerol-Derived Triazoles (4h)

- Structure : 2-(1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-1H-1,2,3-triazol-4-yl)propan-2-ol.

- Activity : Antifungal ED50 = 0.83 mg/L against Colletotrichum gloeosporioides, outperforming tebuconazole .

- Key Feature : The dioxolane group enhances solubility and bioavailability, suggesting that polar substitutions on the triazole can optimize agrochemical efficacy.

Key Findings and Implications

Substituent Effects :

- Halogen Position : 2-Chlorophenyl enhances target binding via halogen bonding compared to phenyl or 4-bromo analogs.

- Electron-Withdrawing Groups : Chlorine and bromine improve metabolic stability and enzyme inhibition.

Triazole Core :

- 1,2,3-Triazoles (target compound) are synthetically accessible via click chemistry but may exhibit different target selectivity compared to 1,2,4-triazoles (e.g., prothioconazole).

Functional Additions :

- Polar groups (e.g., dioxolane in 4h) significantly enhance antifungal activity, suggesting that modifying the propan-2-ol moiety could optimize the target compound’s efficacy.

Biological Activity

The compound 2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol is a triazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including its antimicrobial, antifungal, and potential anticancer effects, supported by various studies and data.

Chemical Structure

The molecular formula of 2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol is . The structure features a triazole ring which is known for its bioactivity in medicinal chemistry.

Antimicrobial Properties

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial activity. For instance, a study on similar compounds demonstrated potent activity against various bacterial strains, with minimum inhibitory concentrations (MICs) often lower than those of standard antibiotics. The presence of the chlorophenyl group in the triazole structure enhances this activity by increasing lipophilicity and facilitating membrane penetration.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol | 4.0 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2.0 | Staphylococcus aureus |

Antifungal Activity

The antifungal activity of triazole derivatives has been well-documented. For example, derivatives similar to 2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol have shown effectiveness against Candida species and other pathogenic fungi. The mechanism often involves inhibition of ergosterol synthesis, a critical component of fungal cell membranes.

| Compound | MIC (µg/mL) | Target Fungus |

|---|---|---|

| 2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol | 0.5 | Candida albicans |

| Control (Fluconazole) | 8.0 | Candida albicans |

Anticancer Potential

The anticancer properties of triazole compounds have also been explored. Research indicates that similar molecules can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.

In vitro studies have shown that compounds with a triazole moiety can significantly reduce the viability of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer).

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF7 | 10.0 | Doxorubicin (5.0 µM) |

| HeLa | 12.5 | Cisplatin (7.5 µM) |

The biological activity of 2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol can be attributed to its ability to interact with biological targets at the molecular level:

- Enzyme Inhibition : The triazole ring can act as a ligand for various enzymes involved in metabolic pathways.

- Membrane Disruption : The lipophilic nature of the chlorophenyl group enhances membrane permeability.

- DNA Interaction : Some studies suggest that triazoles can intercalate with DNA, disrupting replication and transcription processes.

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:

Q & A

Q. What synthetic methodologies are most effective for preparing 2-(1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol?

The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"). Key steps include:

- Azide preparation : Reacting 2-chlorophenyl azide with a terminal alkyne (e.g., propargyl alcohol derivatives).

- Cycloaddition : Using CuSO₄·5H₂O and sodium ascorbate in a solvent like DMF or water at room temperature, achieving >95% regioselectivity for the 1,4-triazole isomer .

- Purification : Column chromatography or recrystallization to isolate the product. Yield optimization requires controlled stoichiometry and reaction time (typically 12–24 hours) .

Q. How is the structural integrity of this compound validated in academic research?

Structural confirmation employs:

- NMR spectroscopy : ¹H and ¹³C NMR to verify triazole ring formation (e.g., characteristic triazole C-H peak at δ 7.5–8.5 ppm) and propan-2-ol moiety (e.g., hydroxyl proton at δ 1.5–2.0 ppm) .

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond angles and crystallographic packing. For example, the 2-chlorophenyl group often adopts a planar conformation orthogonal to the triazole ring .

- Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) .

Q. What in vitro biological screening models are used to evaluate its antifungal activity?

Antifungal efficacy is tested via:

- Broth microdilution assays : Against Candida spp. (e.g., C. albicans, C. glabrata) to determine minimum inhibitory concentrations (MIC). For example, halogen-substituted triazoles show MIC values of 4–16 µg/mL, comparable to tebuconazole .

- Time-kill kinetics : Assessing fungicidal vs. fungistatic effects over 24–48 hours .

Advanced Research Questions

Q. How do structure-activity relationship (SAR) studies guide optimization of this compound's antifungal profile?

SAR insights include:

- Halogen substitution : The 2-chlorophenyl group enhances lipophilicity and target binding (e.g., cytochrome P450 inhibition in fungi). Replacing Cl with F or Br alters potency and selectivity .

- Propan-2-ol moiety : Hydroxyl group positioning affects hydrogen bonding with fungal lanosterol 14α-demethylase. Methylation or acetylation reduces activity, highlighting its critical role .

- Triazole ring modifications : 1,2,4-Triazole analogs (e.g., fluconazole derivatives) show reduced activity compared to 1,2,3-triazoles, emphasizing the importance of nitrogen positioning .

Q. What crystallographic data reveal about its interaction with biological targets?

X-ray structures of analogous triazole antifungals (e.g., fluconazole) bound to fungal CYP51 show:

- Triazole coordination : The triazole N3 atom binds to heme iron in CYP51, disrupting ergosterol biosynthesis.

- Chlorophenyl interactions : Hydrophobic contacts with Leu121 and Tyr132 residues stabilize binding . SHELX-refined models of the compound can predict similar binding modes, enabling rational design .

Q. How do researchers address solubility challenges in formulation studies?

Strategies include:

- Prodrug synthesis : Esterification of the hydroxyl group (e.g., acetyl or phosphate esters) improves aqueous solubility .

- Co-crystallization : With cyclodextrins or carboxylic acids to enhance bioavailability .

- Nanoemulsions : Lipid-based carriers for intravenous delivery, tested via dynamic light scattering (DLS) and HPLC stability assays .

Q. What analytical methods resolve contradictions in reported bioactivity data?

Discrepancies in MIC values arise from:

- Strain variability : Use standardized CLSI protocols with ATCC strains for reproducibility .

- Synergistic effects : Checkerboard assays quantify interactions with azoles (e.g., fluconazole) to identify additive or antagonistic effects .

- Metabolic stability : LC-MS/MS monitors hepatic microsomal degradation, explaining potency loss in some studies .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.